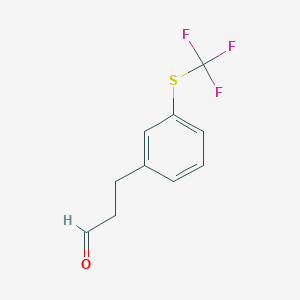
(3-(Trifluoromethylthio)phenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Trifluoromethylthio)phenyl)propanal is an organic compound with the molecular formula C10H9F3OS. It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. The compound is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanal group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethylthio)phenyl)propanal typically involves the reaction of 3-(trifluoromethylthio)benzene with acrolein under specific conditions. One common method includes the use of a Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted conditions can reduce reaction times without affecting selectivity and yield. The final product is obtained through hydrolysis and purification processes to ensure high purity and yield .
化学反応の分析
Types of Reactions
(3-(Trifluoromethylthio)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The trifluoromethylthio group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of (3-(Trifluoromethylthio)phenyl)propanoic acid.
Reduction: Formation of (3-(Trifluoromethylthio)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-(Trifluoromethylthio)phenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-(Trifluoromethylthio)phenyl)propanal involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects .
類似化合物との比較
Similar Compounds
(3-(Trifluoromethyl)phenyl)propanal: Similar structure but lacks the sulfur atom.
(3-(Trifluoromethylthio)phenyl)propanol: The aldehyde group is reduced to an alcohol.
(3-(Trifluoromethylthio)phenyl)propanoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
(3-(Trifluoromethylthio)phenyl)propanal is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it valuable in various chemical and biological applications .
生物活性
(3-(Trifluoromethylthio)phenyl)propanal is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethylthio group, which enhances its biological activity and chemical reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₁H₉F₃OS and a molecular weight of 232.25 g/mol. The trifluoromethylthio group contributes significantly to its properties, making it a candidate for various biological applications.
The mechanism by which this compound exerts its biological effects is primarily through interaction with various biological targets, including enzymes and receptors. The electronegative trifluoromethyl group enhances the compound's ability to participate in electrophilic reactions, potentially leading to covalent modifications of target proteins.
Antidepressant Effects
Recent studies have indicated that compounds containing trifluoromethyl groups can exhibit antidepressant-like effects. For instance, a related compound demonstrated modulation of serotonergic systems, specifically targeting 5-HT receptors, which are crucial in the treatment of Major Depressive Disorder (MDD) .
Enzyme Inhibition
This compound has shown potential as an inhibitor of serotonin uptake, which could be beneficial in treating disorders related to serotonin deficiencies . The presence of the trifluoromethylthio group may enhance binding affinity to the serotonin transporter.
Research Findings and Case Studies
特性
分子式 |
C10H9F3OS |
|---|---|
分子量 |
234.24 g/mol |
IUPAC名 |
3-[3-(trifluoromethylsulfanyl)phenyl]propanal |
InChI |
InChI=1S/C10H9F3OS/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2 |
InChIキー |
XAZMQXDPPDYXBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















